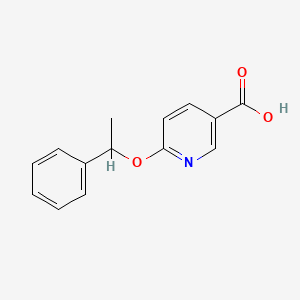
6-(1-Phenylethoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-Phenylethoxy)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Vibrational Analysis
6-(1-Phenylethoxy)pyridine-3-carboxylic acid has been studied for its structural and vibrational characteristics. Bahgat, Jasem, and El‐Emary (2009) explored the vibrational spectra of similar compounds, providing insights into the molecular structure and interactions, which are critical for understanding the chemical behavior of this compound in various applications (Bahgat, Jasem, & El‐Emary, 2009).
Reactivity Studies
Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-2,4,6-tricarboxylic acid with different metal salts. This study sheds light on the potential chemical reactions and coordination polymers that this compound could form, which is essential for its application in material science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).
Photophysical Properties
Research by Sivakumar, Reddy, Cowley, and Butorac (2011) on similar aromatic carboxylic acids focused on the synthesis and photophysical properties of lanthanide-based coordination polymers. Their findings are relevant to understanding how this compound could be used in the development of materials with specific optical properties, such as in the field of photonics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Molecular Interactions
Kusuma et al. (2022) examined the hydrogen bonding in carboxylic acid-pyridine systems, which can provide valuable insights into the molecular interactions and stability of this compound in different environments. This information is vital for its application in the synthesis of complex molecular structures (Kusuma et al., 2022).
Synthesis of Complex Compounds
Research by Long, Zhou, Parkin, and Li (2014) on molecules with carboxylic acid and pyridine functional groups highlights the potential for this compound in the synthesis of complex compounds. This study provides insights into the crystal engineering aspects and the formation of different molecular structures (Long, Zhou, Parkin, & Li, 2014).
Properties
IUPAC Name |
6-(1-phenylethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(11-5-3-2-4-6-11)18-13-8-7-12(9-15-13)14(16)17/h2-10H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKYDDFOEVZSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

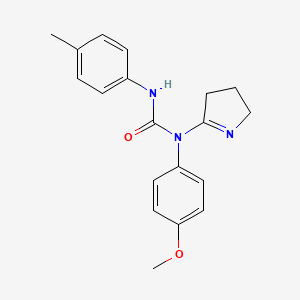

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

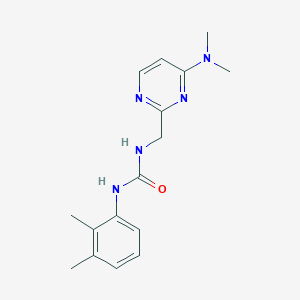
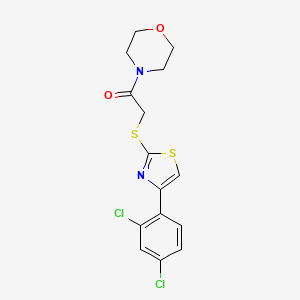

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)
![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)
![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)
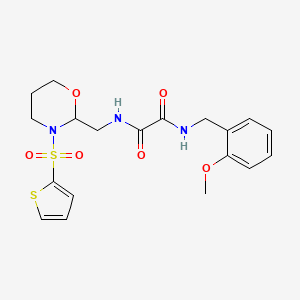
![3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000772.png)
